![molecular formula C8H7NaO4S B3148153 Sodium 2-oxo-2-phenylethanesulfonate CAS No. 63738-92-1](/img/structure/B3148153.png)
Sodium 2-oxo-2-phenylethanesulfonate
Overview
Description
Sodium 2-oxo-2-phenylethanesulfonate, also known as OPES or Chenodeoxycholic Acid 3-Sulfate (CDCA 3S), is a multifunctional chemical compound. It has a molecular formula of C8H7NaO4S and a molecular weight of 222.2 g/mol .
Synthesis Analysis
The synthesis of Sodium 2-oxo-2-phenylethanesulfonate involves several steps . Initially, alpha-bromoacetophenone is added to a suspension of sodium sulphite in water, and the mixture is stirred at room temperature for 8 hours. After removing water under reduced pressure, the crude product containing sodium bromide is obtained. This crude product is then treated with toluene, which is removed along with water under reduced pressure. This process is repeated three times to yield the crude dry sodium alpha-benzoylmethanesulphonate. The crude product is then refluxed with POCl3 for 3 hours. Following this, DCM is added, followed by the addition of a solution of secondary amine in DCM. The resulting solution is stirred at room temperature for another 2 hours. The mixture is then transferred into a conical flask, and a mixture of water and ice is added. After adjusting the pH value of the mixture to 6-8 with 20% sodium hydroxide, the organic phase is partitioned and then dried over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the residual oil is purified on a silica gel column to yield the pure sulfonamide .Molecular Structure Analysis
The molecular structure of Sodium 2-oxo-2-phenylethanesulfonate consists of 14 heavy atoms, 6 of which are aromatic . The InChI Key is UEJVLNHEZSOOOG-UHFFFAOYSA-M . The Canonical SMILES representation is C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] .Physical And Chemical Properties Analysis
Sodium 2-oxo-2-phenylethanesulfonate has a number of physical and chemical properties . It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.65 cm/s . It has a water solubility of 10.1 mg/ml or 0.0454 mol/l, classifying it as very soluble .Scientific Research Applications
Fungicidal Activity
Sodium 2-oxo-2-phenylethanesulfonate exhibits fungicidal properties. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against phytopathogenic fungi. Notably, some derivatives demonstrated potent activity against Botrytis cinerea, a common plant pathogen . Further investigations into the structure-activity relationship (SAR) could lead to novel fungicides.
Agrochemicals
Sulfonyl-containing compounds play a crucial role in agrochemicals. Sodium 2-oxo-2-phenylethanesulfonate falls into this category. Its potential as an agrochemical warrants exploration, especially considering its broad spectrum of biological activities .
Analytical Chemistry
Sodium 2-oxo-2-phenylethanesulfonate may find applications in analytical chemistry. Its unique structure could be exploited for detecting or quantifying specific analytes.
For more information, you can refer to the original research article on the fungicidal activity of related derivatives .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Sodium 2-oxo-2-phenylethanesulfonate exhibits high gastrointestinal absorption . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has low skin permeation . Its water solubility indicates it is very soluble .
properties
IUPAC Name |
sodium;2-oxo-2-phenylethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJVLNHEZSOOOG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-oxo-2-phenylethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.